2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI)
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Overview
Description
2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI) is a heterocyclic compound featuring a pyrimidinone core substituted with cyclobutyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted urea with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and cyclobutyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone, 4-(methoxy)-6-methoxy: Similar structure but lacks the cyclobutyloxy group.
2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-hydroxy: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
2(1H)-Pyrimidinone, 4-(cyclobutyloxy)-6-methoxy-(9CI) is unique due to the presence of both cyclobutyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may confer specific properties that are not observed in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-cyclobutyloxy-4-methoxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-5-8(11-9(12)10-7)14-6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
NVGSMUWBKXMRMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)NC(=C1)OC2CCC2 |
Origin of Product |
United States |
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